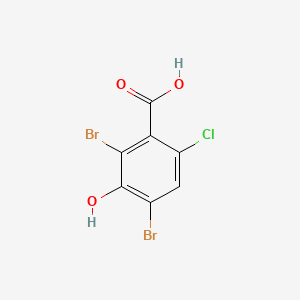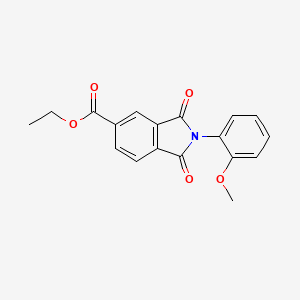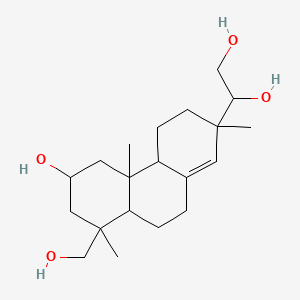methyl}phenol](/img/structure/B12467078.png)
4-{[(4-Bromophenyl)amino](5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a dioxaphosphinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione typically involves a multi-step process:
Formation of the bromophenylamine intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Condensation with hydroxybenzaldehyde: The 4-bromoaniline is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the Schiff base.
Cyclization and introduction of the phosphorus moiety: The Schiff base is then reacted with a phosphorus-containing reagent, such as phosphorus pentasulfide, to form the dioxaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of aminophenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
作用机制
The mechanism of action of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, its ability to intercalate with DNA can disrupt cellular processes, contributing to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- 2-{(4-chlorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-fluorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-methylphenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
Uniqueness
The uniqueness of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione lies in the presence of the bromine atom, which can participate in unique substitution reactions and potentially enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs.
属性
分子式 |
C18H21BrNO3PS |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
4-[(4-bromoanilino)-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol |
InChI |
InChI=1S/C18H21BrNO3PS/c1-18(2)11-22-24(25,23-12-18)17(13-3-9-16(21)10-4-13)20-15-7-5-14(19)6-8-15/h3-10,17,20-21H,11-12H2,1-2H3 |
InChI 键 |
NNRCVPTWVIVONK-UHFFFAOYSA-N |
规范 SMILES |
CC1(COP(=S)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)


![5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12467037.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B12467039.png)


![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12467067.png)

![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
